Hastatoside

Description

This compound has been reported in Penstemon secundiflorus, Penstemon nitidus, and other organisms with data available.

Properties

IUPAC Name |

methyl (1S,4aR,7S,7aR)-4a-hydroxy-7-methyl-5-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,6,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O11/c1-6-3-9(19)17(24)7(14(23)25-2)5-26-15(10(6)17)28-16-13(22)12(21)11(20)8(4-18)27-16/h5-6,8,10-13,15-16,18,20-22,24H,3-4H2,1-2H3/t6-,8+,10-,11+,12-,13+,15-,16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZVXHGUJJPSME-CZMSZWGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)[C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904209 | |

| Record name | Hastatoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50816-24-5 | |

| Record name | Hastatoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050816245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hastatoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HASTATOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7WKJ7982U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Architecture of Hastatoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure of Hastatoside, an iridoid glycoside of significant pharmacological interest. It details its physicochemical properties, the spectroscopic data underpinning its structural elucidation, and the experimental methodologies for its isolation and characterization. Furthermore, a key signaling pathway modulated by this compound is illustrated to provide context for its biological activity.

Core Chemical Identity

This compound is an iridoid O-glycoside, a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. It is a prominent bioactive constituent found in plants of the Verbena genus, such as Verbena officinalis (Common Vervain) and Verbena hastata.[1][2] The structure consists of a central iridoid aglycone linked to a glucose molecule via a glycosidic bond.

Physicochemical and Structural Data

The fundamental properties that define the chemical structure of this compound are summarized below. This data is critical for its identification, characterization, and quantification in various experimental settings.

| Property | Value |

| IUPAC Name | methyl (1S,4aR,7S,7aR)-4a-hydroxy-7-methyl-5-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,6,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate[3][4] |

| Molecular Formula | C₁₇H₂₄O₁₁[3][5][6] |

| Molecular Weight | 404.37 g/mol [2][3] |

| CAS Number | 50816-24-5[3] |

| Canonical SMILES | CC1CC(=O)C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O[4] |

| Isomeric SMILES | C[C@H]1CC(=O)[C@]2([C@@H]1--INVALID-LINK--O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)O[1] |

| Classification | Iridoid O-glycoside[7] |

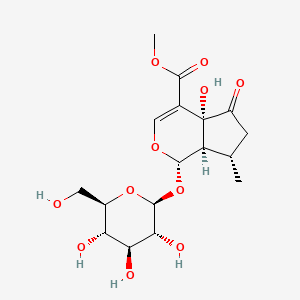

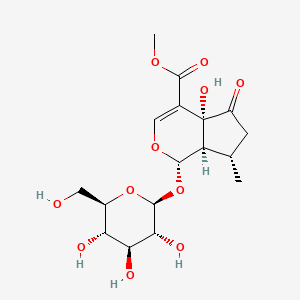

2D Chemical Structure of this compound:

Source: PubChem CID 92043450

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound has been determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][8]

¹³C-NMR Spectroscopic Data

The ¹³C-NMR spectrum provides a carbon map of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. The data presented below is based on literature values.[7]

| Carbon Atom | Chemical Shift (δ, ppm) |

| Iridoid Moiety | |

| C-1 | Data not available in snippets |

| C-3 | Data not available in snippets |

| C-4 | Data not available in snippets |

| C-5 | Data not available in snippets |

| C-6 | Data not available in snippets |

| C-7 | Data not available in snippets |

| C-8 | Data not available in snippets |

| C-9 | Data not available in snippets |

| C-10 | Data not available in snippets |

| C-11 (C=O) | Data not available in snippets |

| OCH₃ | Data not available in snippets |

| Glucose Moiety | |

| C-1' | Data not available in snippets |

| C-2' | Data not available in snippets |

| C-3' | Data not available in snippets |

| C-4' | Data not available in snippets |

| C-5' | Data not available in snippets |

| C-6' | Data not available in snippets |

| Note: Specific chemical shift values were not available in the provided search results, but a reference to the data is available in S. Jensen, B. Nielsen, Phytochem. 19, 2685 (1980).[7] |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirms the elemental composition, while tandem MS (MS/MS) reveals structural details through fragmentation patterns. For iridoid glycosides like this compound, characteristic fragmentation involves the loss of the sugar moiety.

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [M+Na]⁺ | 427.121 | Sodium adduct of the parent molecule (Calculated for C₁₇H₂₄O₁₁Na) |

| [M+H]⁺ | 405.139 | Protonated parent molecule |

| [M-glucose+H]⁺ | 243.060 | Aglycone fragment after loss of the glucose moiety (162 Da) |

Note: These m/z values are predicted based on the molecular formula and typical fragmentation patterns for iridoid glycosides.

Experimental Protocols

Isolation of this compound from Verbena officinalis

The isolation of this compound is a multi-step process involving extraction and chromatographic purification.[8]

-

Extraction: Dried and powdered aerial parts of Verbena officinalis are subjected to extraction with a polar solvent, typically methanol (B129727) or ethanol, at room temperature. The process is repeated multiple times to ensure exhaustive extraction. The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar compounds like fats and chlorophyll. The iridoid glycosides, being polar, remain predominantly in the aqueous phase.

-

Column Chromatography: The concentrated aqueous extract is subjected to various column chromatography steps.[8]

-

Initial Fractionation: A macroporous resin or silica (B1680970) gel column is often used for initial fractionation, eluting with a gradient of water and methanol.

-

Fine Purification: Fractions enriched with this compound are further purified using techniques like Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) with a C18 column to yield the pure compound.

-

-

Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC, typically achieving >95-98%.[6]

Protocol for Structural Elucidation

The molecular structure of the purified compound is confirmed using a suite of spectroscopic methods.

-

Sample Preparation: A few milligrams of purified this compound are dissolved in an appropriate deuterated solvent (e.g., methanol-d₄, water-D₂O) for NMR analysis or in a high-purity solvent like methanol for MS analysis.

-

Mass Spectrometry:

-

High-Resolution MS (HRMS): The sample is analyzed using an ESI-TOF or ESI-Orbitrap mass spectrometer to obtain the exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This data is used to confirm the molecular formula (C₁₇H₂₄O₁₁).

-

Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern is analyzed to confirm the presence of the glucose unit and the iridoid aglycone.

-

-

NMR Spectroscopy:

-

1D NMR: ¹H-NMR and ¹³C-NMR spectra are acquired to identify all proton and carbon signals in the molecule.

-

2D NMR: A series of 2D NMR experiments are conducted to establish connectivity:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, helping to trace the connectivity of protons in the iridoid and glucose rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, assigning each proton to its attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different fragments of the molecule, such as the aglycone to the glucose moiety and identifying the positions of quaternary carbons and functional groups.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is used to determine the relative stereochemistry of the molecule.

-

-

Biological Activity and Signaling Pathway

This compound exhibits a range of biological activities, including hepatoprotective effects. It has been shown to attenuate carbon tetrachloride-induced liver fibrosis by targeting Glycogen (B147801) Synthase Kinase-3β (GSK-3β).[5] Molecular docking studies indicate that this compound can bind to GSK-3β, promoting its kinase activity.[5] This leads to the phosphorylation and subsequent inhibition of its downstream effector, β-catenin, a key protein in fibrotic processes. By inhibiting β-catenin, this compound suppresses the activation and proliferation of hepatic stellate cells (HSCs), a critical event in the progression of liver fibrosis.[5]

Figure 1. Mechanism of this compound in attenuating liver fibrosis via the GSK-3β/β-catenin pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation of Bioactive Compounds Extracted from Verbena officinalis and Their Biological Effects in the Extraction by Four Butanol/Ethanol Solvent Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticonvulsant, Anxiolytic, and Sedative Activities of Verbena officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound attenuatescarbon tetrachloride-induced liver fibrosis by targeting glycogen synthase kinase-3β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Two New Iridoids from Verbena officinalis L - PMC [pmc.ncbi.nlm.nih.gov]

Hastatoside: A Technical Guide to its Discovery, Natural Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hastatoside, an iridoid glycoside, has garnered significant scientific interest due to its diverse pharmacological activities, including sedative-hypnotic and hepatoprotective effects. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its extraction, isolation, and quantification. The document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Primary Natural Sources

This compound was first isolated from Verbena hastata (Blue Vervain) and subsequently from Verbena officinalis (Common Vervain), which are considered its primary natural sources.[1] It is a characteristic iridoid glycoside of the Verbena genus, often co-occurring with a structurally related compound, verbenalin (B192655).[2][3]

The primary plant sources of this compound belong to the Verbenaceae family. The concentration of this compound can vary depending on the plant species, the part of the plant used, and the developmental stage of the plant.

Natural Occurrence

This compound has been identified in various species of the Verbena genus. The highest concentrations are typically found in the aerial parts of the plants, particularly the leaves, especially during the pre-flowering period.[4] Research indicates that the content of iridoids, including this compound, tends to increase as the plant ages.[4]

Quantitative Data

The quantification of this compound in plant materials is crucial for standardization and for ensuring the quality of herbal preparations and extracts. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose. The tables below summarize the reported concentrations of this compound in various Verbena species.

Table 1: this compound Content in Verbena Species

| Plant Species | Plant Part | This compound Content (mg/g dry weight) | Reference |

| Verbena officinalis | Aerial Parts | Main constituent (exact value not specified) | [5] |

| Verbena officinalis | Tender Parts | 0.24 - 0.34% w/w (combined with verbenalin and verbascoside) | [2] |

| Verbena carolina | Dried Plant | 0.17 - 3.37 (range for main constituents including this compound) | [6] |

Experimental Protocols

Extraction of this compound from Verbena officinalis

This protocol is based on established methods for the extraction of iridoid glycosides from Verbena species.[2]

Objective: To extract this compound from the aerial parts of Verbena officinalis.

Materials and Reagents:

-

Dried and powdered aerial parts of Verbena officinalis

-

90% (v/v) aqueous methanol (B129727)

-

Petroleum ether

-

Ethyl acetate (B1210297)

-

Methanol

-

Diatomite

-

Rotary evaporator

-

Percolator or large glass container for maceration

Procedure:

-

Macerate 7.5 kg of the dried, powdered aerial parts of V. officinalis with 200 L of 90% aqueous methanol at room temperature for 15 days.

-

Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain a residue (approximately 995 g).

-

Mix the residue with diatomite and silica gel.

-

Sequentially extract the mixture with petroleum ether, ethyl acetate, and methanol.

-

Concentrate the ethyl acetate extract to yield a residue of approximately 316 g. This fraction is enriched with this compound.

Isolation of this compound by Column Chromatography

This protocol outlines the purification of this compound from the ethyl acetate extract.[2]

Objective: To isolate pure this compound from the crude ethyl acetate extract.

Materials and Reagents:

-

Ethyl acetate extract from the previous step

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Reversed-phase C18 silica gel

-

Solvent systems for chromatography (e.g., dichloromethane/methanol gradients)

-

Thin Layer Chromatography (TLC) plates and developing chambers

-

HPLC system for purity analysis

Procedure:

-

Subject the dried ethyl acetate extract (120 g) to silica gel column chromatography.

-

Elute the column with a gradient of dichloromethane/methanol (from 100:1 to 1:1) to yield several fractions.

-

Monitor the fractions by TLC, visualizing with an appropriate reagent (e.g., anisaldehyde-sulfuric acid) to identify fractions containing this compound.

-

Pool the this compound-rich fractions and further purify them using a Sephadex LH-20 column.

-

Perform a final purification step using reversed-phase HPLC (C18 column) to obtain pure this compound.

-

Confirm the structure of the isolated compound using spectroscopic methods such as 1D and 2D NMR and Mass Spectrometry.

Quantification of this compound by HPLC

This protocol provides a general framework for the quantitative analysis of this compound in plant extracts.

Objective: To determine the concentration of this compound in a Verbena extract.

Instrumentation and Conditions:

-

HPLC System: Equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of 0.05% aqueous formic acid (A) and methanol (B) is often used.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10.0 µL.

-

Detection Wavelength: Set at the λmax of this compound (typically around 230-240 nm).

-

Column Temperature: 28 ± 2 °C.

Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound in methanol. Create a series of calibration standards by diluting the stock solution to different concentrations.

-

Sample Preparation: Accurately weigh the dried plant extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action in Liver Fibrosis

This compound has been shown to attenuate liver fibrosis by targeting Glycogen (B147801) Synthase Kinase-3β (GSK-3β).[5][7] Molecular docking studies have indicated that this compound can bind to GSK-3β, thereby promoting its activity.[7] This leads to the inhibition of the downstream effector β-catenin, which in turn suppresses the activation and proliferation of hepatic stellate cells (HSCs), key players in the development of liver fibrosis.[5][7]

Caption: this compound's inhibitory pathway on liver fibrosis.

General Experimental Workflow for this compound Research

The following diagram illustrates a typical workflow for the investigation of this compound, from plant material to biological activity assessment.

Caption: General workflow for this compound research.

References

- 1. Investigation of Bioactive Compounds Extracted from Verbena officinalis and Their Biological Effects in the Extraction by Four Butanol/Ethanol Solvent Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two New Iridoids from Verbena officinalis L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pharmtech.com [pharmtech.com]

- 5. plantaanalytica.com [plantaanalytica.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. This compound attenuatescarbon tetrachloride-induced liver fibrosis by targeting glycogen synthase kinase-3β - PubMed [pubmed.ncbi.nlm.nih.gov]

Verbena officinalis: A Comprehensive Technical Guide to Hastatoside Sourcing, Pharmacological Activity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verbena officinalis, commonly known as common vervain, is a perennial herb with a rich history in traditional medicine. Modern phytochemical research has identified a wealth of bioactive compounds within this plant, prominent among them being the iridoid glycoside, Hastatoside. This technical guide provides an in-depth overview of Verbena officinalis as a primary source of this compound. It details the quantitative analysis of this compound content, comprehensive experimental protocols for its extraction, isolation, and quantification, and explores its significant pharmacological activities. A key focus is placed on the molecular mechanisms of action, particularly the signaling pathways modulated by this compound, including its role in regulating the GSK-3β/β-catenin pathway. This document is intended to serve as a critical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation and application of this compound.

Quantitative Analysis of this compound in Verbena officinalis

The concentration of this compound in Verbena officinalis can vary depending on factors such as the part of the plant used, geographical origin, harvest time, and the extraction method employed. The following tables summarize the quantitative data reported in the scientific literature.

Table 1: this compound Content in Aerial Parts of Verbena officinalis

| Plant Material | Extraction Solvent/Method | This compound Content (% w/w of dry weight) | Reference |

| Aerial Parts | Methanol (B129727) | 0.379% | [1] |

| Aerial Parts | Methanol | 0.0582% (582 mg/100g DW) | [2] |

| Aerial Parts | Not Specified | Not specified, but a main iridoid glycoside | [3] |

Table 2: this compound and Verbenalin Content in Verbena officinalis In Vitro Cultures

| Culture Type | This compound Content (mg/100 g DW) | Verbenalin Content (mg/100 g DW) | Reference |

| Parent Plant | 398.87 | 4210.88 | N/A |

Experimental Protocols

Extraction of this compound from Verbena officinalis

A general workflow for the extraction of this compound from the aerial parts of Verbena officinalis is presented below.

Caption: General workflow for the extraction of this compound.

Detailed Protocol for Methanolic Extraction:

-

Plant Material Preparation: Collect the aerial parts of Verbena officinalis. Dry the plant material in a shaded, well-ventilated area or in an oven at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds. Once completely dry, grind the material into a fine powder using a mechanical grinder.

-

Extraction: Macerate the powdered plant material in 90% (v/v) aqueous methanol at room temperature. A common ratio is 1:10 (plant material:solvent, w/v). The maceration should be carried out for an extended period, for instance, 15 days, with occasional shaking to ensure thorough extraction.[4]

-

Filtration and Concentration: After the extraction period, filter the mixture through filter paper to separate the plant debris from the liquid extract. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude methanolic extract.

Isolation of this compound by Column Chromatography

The crude extract can be further purified to isolate this compound using column chromatography.

Caption: Workflow for the isolation of this compound.

Detailed Protocol for Column Chromatography:

-

Sample Preparation: The crude methanolic extract is adsorbed onto a small amount of silica gel to create a dry powder.

-

Fractionation: The adsorbed extract is then subjected to fractionation using solvents of increasing polarity. For instance, it can be sequentially extracted with petroleum ether, ethyl acetate, and methanol. The ethyl acetate fraction is often enriched with iridoid glycosides like this compound.[4]

-

Silica Gel Column Chromatography: The dried ethyl acetate fraction is loaded onto a silica gel column. The column is then eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of dichloromethane (B109758) (CH2Cl2) and methanol (MeOH), starting from 100:1 to 1:1.[4]

-

Fraction Collection and Analysis: Fractions are collected throughout the elution process. Each fraction is analyzed by Thin Layer Chromatography (TLC) to monitor the separation of compounds. Fractions showing a prominent spot corresponding to a this compound standard are pooled together.

-

Further Purification: If necessary, the pooled fractions can be subjected to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC) or crystallization, to obtain highly pure this compound.

Quantification of this compound by HPLC-DAD

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a reliable method for the quantification of this compound.

Table 3: HPLC-DAD Method for this compound Quantification

| Parameter | Condition |

| Column | Agilent Zorbax Extend C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | (A) 0.1% (v/v) aqueous phosphoric acid, (B) Acetonitrile |

| Gradient Elution | Not specified in detail, but a gradient program is used. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 203 nm, 238 nm, and 331 nm (multiple wavelengths for simultaneous analysis of different compounds) |

| Reference | [5] |

Sample Preparation for HPLC Analysis:

-

Accurately weigh a specific amount of powdered Verbena officinalis (e.g., 1.0 g).

-

Add a defined volume of a suitable solvent (e.g., 50 mL of methanol).

-

Extract the sample using ultrasonication for a specified time (e.g., 30 minutes).

-

Allow the mixture to cool and then add solvent to compensate for any loss during sonication.

-

Centrifuge the mixture and filter the supernatant through a 0.45 µm membrane filter before injection into the HPLC system.

Pharmacological Activities and Signaling Pathways

This compound exhibits a range of pharmacological activities, with its neuroprotective, anti-fibrotic, and sleep-promoting effects being of particular interest.

Anti-fibrotic Activity and the GSK-3β/β-catenin Signaling Pathway

This compound has been shown to attenuate carbon tetrachloride-induced liver fibrosis. Its mechanism of action involves the modulation of the Glycogen Synthase Kinase-3β (GSK-3β)/β-catenin signaling pathway.

In the context of liver fibrosis, the activation of hepatic stellate cells (HSCs) is a critical event. The Wnt/β-catenin signaling pathway is known to promote HSC activation and proliferation. This compound intervenes in this pathway by binding to and promoting the activity of GSK-3β. Active GSK-3β, as part of a destruction complex, phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By enhancing the degradation of β-catenin, this compound inhibits the downstream signaling that leads to HSC activation and proliferation, thereby preventing the progression of liver fibrosis.

Caption: this compound's modulation of the GSK-3β/β-catenin pathway.

Neuroprotective Effects and Potential Signaling Pathways

While the specific signaling pathways for this compound's neuroprotective effects are still under investigation, research on other iridoid glycosides and related compounds in Verbena officinalis suggests potential mechanisms. These include the modulation of pathways involved in oxidative stress, inflammation, and neuronal survival.

-

Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a key regulator of cellular defense against oxidative stress. Some phytochemicals exert their neuroprotective effects by activating Nrf2, leading to the expression of antioxidant enzymes. Acteoside, another compound found in Verbena officinalis, has been shown to protect against neuronal damage via the Nrf2-ARE signaling pathway.[6]

-

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for promoting neuronal survival and protecting against apoptosis. Neurotrophic factors often mediate their protective effects through this pathway.[7]

-

CREB-BDNF Pathway: The cAMP response element-binding protein (CREB)-Brain-Derived Neurotrophic Factor (BDNF) pathway is involved in neuronal plasticity, learning, and memory. Upregulation of this pathway can enhance neurotrophic support.

Sleep-Promoting Activity

This compound, along with verbenalin, has been identified as a major sleep-promoting component of Verbena officinalis. Oral administration of this compound has been shown to increase the total time of non-rapid eye movement (NREM) sleep and enhance delta activity during NREM sleep in animal models.[8] The exact molecular mechanism for this activity is not yet fully elucidated. However, the GABAergic system is a primary target for many sleep-inducing compounds. It is plausible that this compound may modulate GABA receptors, particularly GABAA receptors, to enhance inhibitory neurotransmission in the central nervous system, leading to sedation and sleep promotion.[9][10] Further research is needed to confirm this hypothesis.

Conclusion

Verbena officinalis is a valuable and readily available source of the bioactive iridoid glycoside, this compound. This technical guide has provided a comprehensive overview of the current scientific knowledge on this compound from this plant source. The detailed experimental protocols for extraction, isolation, and quantification offer a practical foundation for researchers. The elucidation of its pharmacological activities, particularly its role in modulating the GSK-3β/β-catenin signaling pathway, highlights its therapeutic potential. Further research into the neuroprotective and sleep-promoting mechanisms of this compound is warranted to fully understand and exploit its beneficial properties for human health.

References

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Verbena officinalis L. Herb Extract, Its Amino Acid Preparations and 3D-Printed Dosage Forms: Phytochemical, Technological and Pharmacological Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two New Iridoids from Verbena officinalis L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phcog.com [phcog.com]

- 6. Acteoside protects against 6-OHDA-induced dopaminergic neuron damage via Nrf2-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotection signaling pathway of nerve growth factor and brain-derived neurotrophic factor against staurosporine induced apoptosis in hippocampal H19-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. GABA mechanisms and sleep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GABA and its receptors' mechanisms in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]

Iridoid Glycosides in Verbena Species: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemistry, quantification, and biological activities of iridoid glycosides from Verbena species, with a focus on their therapeutic potential.

This technical guide provides a comprehensive overview of iridoid glycosides found in Verbena species, tailored for researchers, scientists, and professionals in drug development. It delves into the quantitative analysis of these compounds, detailed experimental protocols for their extraction and quantification, and the signaling pathways through which they exert their biological effects.

Quantitative Distribution of Iridoid Glycosides in Verbena officinalis

The concentration of iridoid glycosides in Verbena officinalis can vary depending on the plant part and its developmental stage. Verbenalin (B192655) and hastatoside are two of the most abundant and well-studied iridoid glycosides in this species. The following table summarizes the quantitative data from various studies.

| Compound | Plant Part | Concentration (% w/w) | Reference |

| Verbenalin | Tender parts | 0.24 - 0.34 | [1] |

| This compound | Tender parts | 0.24 - 0.34 | [1] |

| Verbenalin | Roots | 0.276 | [1] |

| This compound | Roots | 0.379 | [1] |

| Verbenalin | Herb | max. 6.196 (mg/100g DW) | [2] |

| This compound | Herb | max. 0.582 (mg/100g DW) | [2] |

Experimental Protocols

Extraction of Iridoid Glycosides from Verbena officinalis

This protocol outlines a common method for the extraction of iridoid glycosides from the aerial parts of Verbena officinalis.

Materials:

-

Dried and powdered aerial parts of Verbena officinalis

-

80% Ethanol (B145695) (EtOH)

-

Petroleum Ether (PE)

-

Ethyl Acetate (B1210297) (EtOAc)

-

n-Butanol (n-BuOH)

-

Reflux apparatus

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Powder the dried aerial parts of V. officinalis.

-

Reflux the powdered plant material with 80% EtOH (e.g., 10 kg of plant material with 40 L of 80% EtOH, repeated three times) at 60°C.[3]

-

Combine the ethanol extracts and concentrate under vacuum to obtain a residue.[3]

-

Suspend the residue in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.[4]

-

The ethyl acetate and n-butanol fractions, which are rich in iridoid glycosides, can then be subjected to further chromatographic separation.[4]

Quantification of Iridoid Glycosides using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of verbenalin and this compound in Verbena extracts by HPLC.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a photodiode array (PDA) detector.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

-

Mobile Phase: A gradient of methanol (B129727) and water (containing 0.1% phosphoric acid).[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection Wavelength: 240 nm.[5]

-

Injection Volume: 10 µL.[5]

Procedure:

-

Standard Preparation: Prepare stock solutions of verbenalin and this compound standards of known concentration in methanol. From the stock solutions, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve the dried extracts of Verbena officinalis in methanol to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of verbenalin and this compound in the sample by interpolating their peak areas on the calibration curve.

Biological Activities and Signaling Pathways

Iridoid glycosides from Verbena species exhibit a range of biological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects. These effects are often mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory and Neuroprotective Effects: Inhibition of NF-κB and MAPK Pathways

Many iridoid glycosides exert their anti-inflammatory and neuroprotective effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6] These pathways are crucial regulators of the inflammatory response.

In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, IκB kinase (IKK) phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[7][8]

The MAPK pathway, which includes kinases like ERK1/2, is also involved in inflammatory processes.[9] Iridoid glycosides from Verbena have been shown to suppress the activation of both NF-κB and MAPK pathways, thereby reducing the production of inflammatory mediators.[6]

Hepatoprotective Effects

Certain iridoid glycosides from Verbena officinalis, such as verbenalin and this compound, have demonstrated hepatoprotective activities.[4] Studies have shown that these compounds can protect liver cells from ethanol-induced toxicity.[4] While the precise signaling pathways are still under investigation, the antioxidant properties of these compounds are thought to play a significant role.

Conclusion

The iridoid glycosides present in Verbena species represent a promising source of bioactive compounds with therapeutic potential, particularly in the areas of inflammation, neuroprotection, and liver health. This guide provides a foundational understanding for researchers and drug development professionals, offering standardized data, detailed experimental protocols, and insights into the molecular mechanisms of action. Further research is warranted to fully elucidate the therapeutic applications and to develop standardized extracts and isolated compounds for clinical use.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]

- 3. Verbenalinosides A and B, Two Iridoid–Phenylethanoid Glycoside Conjugates from Verbena officinalis and Their Hepatoprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monoterpenoids from Verbena officinalis exert anti-neuroinflammatory effect through suppression of the NF-κB/MAPK signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling the Somnogenic Potential: A Technical Guide to the Mechanism of Action of Hastatoside in Sleep Promotion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insomnia and other sleep-related disorders represent a significant and growing public health concern. While numerous therapeutic options exist, the quest for novel, effective, and safe somnogenic agents continues. Hastatoside, an iridoid glycoside found in plants of the Verbena genus, has emerged as a compound of interest due to its demonstrated sleep-promoting properties. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action in promoting sleep, drawing upon available preclinical evidence. The focus is on the core molecular pathways implicated in its effects, supported by quantitative data and detailed experimental methodologies.

Core Efficacy of this compound in Sleep Modulation

The primary evidence for the sleep-promoting effects of this compound comes from in vivo studies utilizing electroencephalography (EEG) and electromyography (EMG) to monitor sleep architecture in animal models. A pivotal study demonstrated that oral administration of this compound significantly modulates key sleep parameters.

Quantitative Analysis of this compound's Effects on Sleep Architecture

The following table summarizes the quantitative data from a key study investigating the effects of this compound on sleep parameters in rats.

| Parameter | Vehicle Control | This compound (0.64 mmol/kg) | % Change vs. Control | p-value | Reference |

| Total NREM Sleep Time (min) | 200.4 ± 15.7 | 362.7 ± 28.4 | +81% | <0.01 | [1] |

| Total REM Sleep Time (min) | 45.2 ± 3.5 | 48.9 ± 4.1 | +8.2% | Not Significant | [1] |

| Total Wake Time (min) | 294.4 ± 19.8 | 128.4 ± 24.3 | -56.4% | <0.01 | [1] |

| Delta Activity during NREM Sleep | Baseline | Significantly Increased | - | <0.05 | [1] |

Proposed Mechanisms of Action: An Indirect but Compelling Picture

While direct evidence for the molecular targets of this compound is still emerging, studies on closely related compounds and extracts from Verbena species provide strong indications of its likely mechanisms of action. The leading hypotheses center on the modulation of the GABAergic and adenosinergic systems, with a potential secondary influence on the serotonergic pathway.

Modulation of the GABAergic System

The GABAergic system, being the primary inhibitory neurotransmitter system in the central nervous system, is a well-established target for hypnotic drugs.[2] Evidence suggests that this compound may potentiate GABAergic neurotransmission.

A study on a crude extract of Verbena officinalis, which contains this compound, demonstrated significant sedative effects, including a dose-dependent decrease in sleep onset and an increase in sleep duration in a thiopental-induced sleeping model.[3] While not conclusive for this compound itself, these findings are consistent with a GABAergic mechanism of action.

Furthermore, research on Lemon Verbena extract, which contains the structurally related compound verbascoside, has shown a significant increase in the mRNA expression of specific GABA-A receptor subunits (α2 and β2) in the brain.[4][5] This suggests that this compound may act as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA and thereby promoting sleep.

Caption: Proposed GABAergic signaling pathway for this compound-induced sleep promotion.

Modulation of the Adenosinergic System

Adenosine (B11128) is a key regulator of sleep homeostasis, with its extracellular levels increasing during wakefulness and promoting sleep.[6] The sleep-promoting effects of adenosine are primarily mediated through the A1 and A2A receptors.[7]

A study on Lemon Verbena extract demonstrated a significant upregulation of adenosine A1 receptor mRNA and protein expression in the brain.[4][5] This suggests that this compound may enhance the sensitivity of neurons to the sleep-inducing effects of endogenous adenosine. An increased expression of A1 receptors would lead to a more profound inhibitory effect on wake-promoting neurons, thereby facilitating the transition to and maintenance of sleep.

Caption: Proposed adenosinergic signaling pathway for this compound-induced sleep promotion.

Potential Influence on the Serotonergic System

The serotonergic system has a complex role in sleep-wake regulation, with different receptor subtypes mediating varied effects.[8] While the evidence is less direct, a molecular docking study has suggested that components of Verbena officinalis extract, verbenalin (B192655) and verbascoside, exhibit significant binding affinity for the Serotonin Reuptake Transporter (SERT).[9][10] Inhibition of SERT would lead to increased synaptic levels of serotonin, which could, depending on the specific receptors activated, contribute to changes in sleep architecture. However, it is important to note that this is a computational finding and has not been experimentally validated for this compound.

Experimental Protocols

To facilitate further research and replication, this section details the key experimental methodologies employed in the cited studies.

EEG/EMG Recording in Rodent Models

-

Animal Model: Male Sprague-Dawley rats.

-

Surgical Implantation: Under anesthesia, animals are implanted with stainless steel screw electrodes over the frontal and parietal cortices for EEG recording, and stainless steel wire electrodes into the neck musculature for EMG recording.

-

Acclimatization: Animals are allowed a recovery period of at least one week and are habituated to the recording chamber and oral administration procedure.

-

Data Acquisition: EEG and EMG signals are amplified, filtered (EEG: 0.5-30 Hz; EMG: 15-150 Hz), and digitized. Sleep stages (Wake, NREM, REM) are scored in epochs (e.g., 10-30 seconds) based on the characteristic EEG and EMG patterns.

-

Drug Administration: this compound or vehicle is administered orally at a specific time relative to the light-dark cycle (e.g., at the beginning of the dark phase).

Caption: Experimental workflow for EEG/EMG-based sleep analysis in rodent models.

Gene Expression Analysis (Quantitative PCR)

-

Tissue Collection: Following the experimental period, animals are euthanized, and specific brain regions (e.g., cortex, hypothalamus) are dissected and snap-frozen.

-

RNA Extraction: Total RNA is extracted from the brain tissue using a suitable commercial kit.

-

Reverse Transcription: RNA is reverse-transcribed into cDNA.

-

Quantitative PCR (qPCR): qPCR is performed using specific primers for the target genes (e.g., adenosine A1 receptor, GABA-A receptor subunits) and a reference gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Conclusion and Future Directions

The available evidence strongly supports the sleep-promoting effects of this compound, primarily through the enhancement of NREM sleep and delta activity. While direct molecular targets are yet to be definitively identified, compelling indirect evidence points towards a multimodal mechanism of action involving the potentiation of GABAergic and adenosinergic neurotransmission.

Future research should focus on:

-

Direct Binding and Functional Assays: Investigating the direct interaction of isolated this compound with GABA-A and adenosine receptor subtypes.

-

In Vivo Microdialysis: Measuring the extracellular levels of GABA and adenosine in relevant brain regions following this compound administration.

-

Pharmacokinetic Studies: Determining the bioavailability and brain penetration of this compound to correlate plasma and brain concentrations with its pharmacodynamic effects.

-

Exploration of Other Potential Targets: Investigating the potential role of other neurotransmitter systems and signaling pathways in mediating the effects of this compound.

A comprehensive understanding of the molecular mechanisms underlying the somnogenic effects of this compound will be crucial for its potential development as a novel therapeutic agent for sleep disorders. The information presented in this technical guide provides a solid foundation for guiding future research in this promising area.

References

- 1. This compound and verbenalin are sleep-promoting components in Verbena officinalis | Semantic Scholar [semanticscholar.org]

- 2. Role of GABAA receptors in the regulation of sleep: initial sleep responses to peripherally administered modulators and agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticonvulsant, Anxiolytic, and Sedative Activities of Verbena officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lemon Verbena Extract Enhances Sleep Quality and Duration via Modulation of Adenosine A1 and GABAA Receptors in Pentobarbital-Induced and Polysomnography-Based Sleep Models [mdpi.com]

- 5. Lemon Verbena Extract Enhances Sleep Quality and Duration via Modulation of Adenosine A1 and GABAA Receptors in Pentobarbital-Induced and Polysomnography-Based Sleep Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of adenosine in the regulation of sleep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adenosine and Sleep - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serotonin control of sleep-wake behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antidepressive potential of aqueous extract of common vervain (V. officinalis L. Verbenaceae) and molecular docking studies of its main components as potential antidepressive agents: PS097 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of Pure Hastatoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of pure hastatoside, a bioactive iridoid glycoside. The information presented herein is intended to support research, development, and application of this natural compound in various scientific and therapeutic contexts. Data is compiled from publicly available scientific literature and chemical databases.

Physicochemical Characteristics

This compound is an iridoid o-glycoside, a class of monoterpenes characterized by a glycosyl moiety attached to the iridoid skeleton.[1] It is a characteristic constituent of plants from the Verbena genus, particularly Verbena officinalis (common vervain), from which it is often isolated.[2][3][4] this compound, along with verbenalin, is recognized as one of the major sleep-promoting components of V. officinalis.[2][5]

The following table summarizes the key physicochemical properties of pure this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₄O₁₁ | [3][5][6][7] |

| Molecular Weight | 404.37 g/mol | [3][6][8][9] |

| Appearance | White to off-white solid/powder | [6][9] |

| Purity | >95% to 99.45% (HPLC) | [2][3][5][8] |

| Solubility | Soluble in water, DMSO (up to 100 mg/mL), methanol (B129727), and ethanol.[1][5][6][8][9] Formulations in DMSO with PEG300, Tween-80, saline, corn oil, or SBE-β-CD have also been reported.[9] | [1][5][6][8][9] |

| Predicted pKa | 10.20 ± 0.70 | [6] |

| Storage Conditions | 2-8°C or -20°C for long-term storage.[3][5][6] In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[9] | [3][5][6][9] |

Experimental Protocols & Methodologies

Detailed experimental procedures are crucial for the replication and advancement of scientific findings. This section outlines the methodologies cited for the isolation, characterization, and biological evaluation of this compound.

This compound is naturally sourced from the aerial parts of plants like Verbena officinalis.[2][4] The general workflow for its isolation involves solvent extraction followed by chromatographic purification.

A typical procedure is as follows:

-

Extraction: The dried, aerial parts of the plant are subjected to extraction with a series of solvents of increasing polarity, such as petroleum ether, chloroform, and methanol.[2]

-

Fractionation: The methanol extract, which contains the iridoid glycosides, is then further purified.[2]

-

Chromatography: Various column chromatography techniques are employed to isolate the individual compounds, yielding this compound along with other known iridoids like verbenalin.[4] High-Performance Liquid Chromatography (HPLC) is used to determine the final purity of the isolated compound.[2][5]

The chemical structure of this compound has been confirmed through a combination of modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D (¹H and ¹³C) and 2D NMR experiments are used to determine the connectivity and stereochemistry of the molecule.[4][10] Specific chemical shift data for ¹³C NMR in D₂O has been published.[11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and molecular formula of this compound.[4] Tandem MS (MS/MS) provides fragmentation patterns that further confirm the structure.[12][13]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.[4][12] The IR spectrum shows characteristic bands for the carbonyl group (around 1732 cm⁻¹) and C-O stretching (around 1086 cm⁻¹).[12]

The sleep-promoting effects of this compound were evaluated in an animal model.[5]

-

Animal Model: Male Sprague-Dawley rats (8 weeks old, 260-280 g).[5][9]

-

Administration: Oral administration of this compound at doses of 0.32, 0.48, and 0.64 mmol/kg.[5][9]

-

Methodology: Electroencephalographic (EEG) analysis was performed to monitor sleep patterns for a 9-hour period following administration at lights-off time.[5][10]

-

Endpoints: The primary endpoints measured were the total time of non-rapid eye movement (NREM) sleep and the delta activity during NREM sleep.[5][10]

The therapeutic potential of this compound in treating liver fibrosis was investigated through both cell-based and animal studies.[14]

-

In Vivo Model:

-

Animal Model: A mouse model of hepatic fibrosis induced by carbon tetrachloride (CCl₄).[14]

-

Methodology: this compound was administered to the mice, and its effects on liver injury and histological damage were assessed.[14]

-

Endpoints: Measurement of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels, hepatic fibrosis indices (e.g., type 3 procollagen, laminin), and protein levels of α-smooth muscle actin (α-SMA) and collagen type I alpha 1 (Col1α1).[14]

-

-

In Vitro Model:

-

Cell Line: LX-2 human hepatic stellate cells (HSCs) stimulated with transforming growth factor β1 (TGF-β1).[14]

-

Methodology: The effect of this compound on the proliferation and activation of HSCs was examined. Molecular docking was used to predict the binding interaction with its target.[14]

-

Endpoints: Protein expression levels of cyclin D1, c-Myc, β-catenin, Glycogen (B147801) Synthase Kinase-3β (GSK-3β), and phospho-GSK-3β (Ser 9) were determined via western blotting.[14]

-

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including anti-inflammatory, sleep-promoting, and hepatoprotective effects.[2][8][14]

Recent studies have elucidated that this compound attenuates liver fibrosis by targeting the GSK-3β signaling pathway.[3][14] In the context of liver fibrosis, the activation of hepatic stellate cells (HSCs) is a critical event. This compound intervenes in this process by binding to and promoting the activity of GSK-3β. This enhanced GSK-3β activity leads to the inhibition of its downstream effector, β-catenin. The suppression of β-catenin signaling subsequently inhibits the activation and proliferation of HSCs, thereby preventing the progression of liver fibrosis.[14]

As an iridoid, this compound is part of a class of compounds known for a wide range of biological activities, including anti-inflammatory, analgesic, and immunomodulatory effects.[6] Iridoids are known to modulate key inflammatory signaling pathways.[10] While the specific mechanisms for this compound are still under investigation, the general anti-inflammatory action of iridoids involves the modulation of pathways such as NF-κB, MAPK, and JAK/STAT.[10] These pathways are central to the inflammatory response, and their modulation can suppress the production of pro-inflammatory mediators.

References

- 1. Showing Compound this compound (FDB001657) - FooDB [foodb.ca]

- 2. CAS 50816-24-5 | this compound [phytopurify.com]

- 3. plantaanalytica.com [plantaanalytica.com]

- 4. Two New Iridoids from Verbena officinalis L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 50816-24-5 | MOLNOVA [molnova.com]

- 6. chembk.com [chembk.com]

- 7. KNApSAcK Metabolite Information - C00010576 [knapsackfamily.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. Mass spectrometry data on specialized metabolome of medicinal plants used in East Asian traditional medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound attenuatescarbon tetrachloride-induced liver fibrosis by targeting glycogen synthase kinase-3β - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Characterization of Hastatoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hastatoside, an iridoid glycoside predominantly isolated from plants of the Verbena genus, has garnered significant scientific interest due to its diverse pharmacological activities, including sedative-hypnotic and anti-inflammatory effects. Accurate characterization of this compound is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the spectral data and experimental protocols essential for the unequivocal identification and characterization of this compound.

Chemical Structure

Chemical Formula: C₁₇H₂₄O₁₁ Molecular Weight: 404.37 g/mol

The structure of this compound consists of a cyclopentanopyran iridoid aglycone core linked to a glucose molecule.

Spectroscopic Data for this compound Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of this compound, providing information on the chemical environment, connectivity, and stereochemistry of each proton and carbon atom.

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, D₂O)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 5.18 | d | 9.0 |

| H-3 | 7.45 | s | |

| H-5 | 3.15 | m | |

| H-6α | 2.20 | m | |

| H-6β | 2.55 | m | |

| H-7 | 2.60 | m | |

| H-9 | 2.80 | m | |

| H-10 | 1.15 | d | 7.0 |

| OCH₃ | 3.75 | s | |

| H-1' | 4.70 | d | 8.0 |

| H-2' | 3.30 | t | 8.0 |

| H-3' | 3.45 | t | 8.0 |

| H-4' | 3.40 | t | 8.0 |

| H-5' | 3.50 | m | |

| H-6'a | 3.70 | dd | 12.0, 5.0 |

| H-6'b | 3.90 | dd | 12.0, 2.0 |

Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, D₂O) [1]

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 95.2 |

| C-3 | 152.0 |

| C-4 | 110.5 |

| C-5 | 40.1 |

| C-6 | 215.0 |

| C-7 | 45.3 |

| C-8 | 85.1 |

| C-9 | 50.2 |

| C-10 | 15.1 |

| C-11 | 168.5 |

| OCH₃ | 51.8 |

| C-1' | 99.8 |

| C-2' | 73.5 |

| C-3' | 76.8 |

| C-4' | 70.4 |

| C-5' | 77.2 |

| C-6' | 61.5 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound, and its fragmentation pattern can offer valuable structural insights.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass Analyzer | Observed m/z | Ion |

| ESI- | Q-TOF | 403.1245 | [M-H]⁻ |

| ESI+ | Q-TOF | 427.1211 | [M+Na]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Table 4: FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 | Strong, Broad | O-H stretching (hydroxyl groups) |

| 2925 | Medium | C-H stretching (aliphatic) |

| 1710 | Strong | C=O stretching (α,β-unsaturated ester) |

| 1640 | Medium | C=C stretching |

| 1075 | Strong | C-O stretching (glycosidic bond and alcohols) |

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of this compound.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and accumulation of several thousand scans for adequate signal-to-noise ratio.

-

2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs provided by the spectrometer manufacturer to establish proton-proton and proton-carbon correlations for complete structural assignment.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TSP).

UPLC-MS/MS Analysis

Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the compound.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 2 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: ESI, typically in both positive and negative modes for comprehensive analysis.

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Collision Energy (for MS/MS): Ramped from 10-40 eV to obtain fragment ions.

FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the solid, purified this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Data Processing:

-

The acquired spectrum is typically displayed in terms of transmittance or absorbance.

-

Identify and label the major absorption peaks.

Signaling Pathway and Biological Activity

Recent studies have shown that this compound exerts some of its biological effects through the modulation of specific signaling pathways. One such pathway is the Glycogen Synthase Kinase-3β (GSK-3β) / β-catenin pathway. This compound has been found to inhibit the activity of GSK-3β. This inhibition prevents the phosphorylation and subsequent degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it can modulate the transcription of target genes involved in cellular processes like inflammation and cell survival.

Caption: this compound inhibits GSK-3β, leading to β-catenin stabilization and gene transcription.

Conclusion

This guide provides the essential spectral data and standardized experimental protocols for the comprehensive characterization of this compound. Adherence to these methodologies will ensure the accurate identification and quality control of this promising natural product, facilitating further research into its pharmacological properties and potential therapeutic applications. The provided information on its interaction with the GSK-3β/β-catenin signaling pathway offers a starting point for mechanistic studies into its bioactivity.

References

Early-Stage Research on Hastatoside Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hastatoside, an iridoid glycoside primarily isolated from Verbena officinalis, has garnered attention in early-stage research for its diverse pharmacological effects.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, focusing on its anti-inflammatory, anti-fibrotic, sleep-promoting, and potential neuroprotective and anticancer properties. This document is intended to serve as a resource for researchers and professionals in drug development, offering a compilation of available quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data from early-stage research on this compound. It is important to note that research is ongoing, and data for some bioactivities, particularly in the areas of neuroprotection and cancer, are still limited.

| Bioactivity | Model System | Parameter | Dosage/Concentration | Result | Reference |

| Sleep-Promoting | Rats | Increase in non-rapid eye movement (NREM) sleep | 0.64 mmol/kg (oral administration) | 81% increase in total NREM sleep time over a 9-hour period.[2] | [2] |

| Anti-fibrotic | C57BL/6J mice with CCl₄-induced liver fibrosis | Inhibition of liver injury and fibrosis | Not specified | Prevented CCl₄-induced liver injury and histological damage; inhibited upregulation of α-SMA and Col1α1.[3] | [3] |

| Anti-fibrotic | LX-2 human hepatic stellate cells | Inhibition of proliferation and activation | Not specified | Inhibited proliferation and activation of HSCs by decreasing cyclin D1 and c-Myc expression.[3] | [3] |

Note: Quantitative data for anti-inflammatory, neuroprotective, and anticancer activities of this compound are not yet available in the reviewed literature. The provided protocols can be used as a basis for generating such data.

Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in cellular processes related to its observed bioactivities.

GSK-3β/β-catenin Signaling Pathway

In the context of liver fibrosis, this compound has been found to target the Glycogen Synthase Kinase-3β (GSK-3β) pathway. By binding to and promoting the activity of GSK-3β, this compound inhibits the downstream expression of β-catenin.[1] This, in turn, suppresses the activation and proliferation of hepatic stellate cells (HSCs), key players in the development of liver fibrosis.[1]

NF-κB Signaling Pathway

Iridoids, the class of compounds to which this compound belongs, are known to exert anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway.[4] While direct evidence for this compound's modulation of NF-κB is still emerging, this pathway represents a probable mechanism for its observed anti-inflammatory properties.

References

In Vitro Effects of Hastatoside: A Technical Guide for Researchers

An In-depth Review of the Current In Vitro Research on Hastatoside, Focusing on its Anti-Fibrotic, and Potential Anti-Inflammatory and Neuroprotective Properties.

This technical guide provides a comprehensive overview of the in vitro studies on this compound, an iridoid glycoside primarily extracted from Verbena officinalis. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. It summarizes key quantitative data, details experimental protocols, and visualizes the known signaling pathways to facilitate further research and development.

Core Focus: Anti-Fibrotic Effects in Hepatic Stellate Cells

The most well-documented in vitro effect of this compound is its ability to attenuate liver fibrosis. Research has primarily focused on its impact on hepatic stellate cells (HSCs), the main cell type responsible for liver fibrosis.

Mechanism of Action: Targeting the GSK-3β/β-catenin Signaling Pathway

In vitro studies have elucidated a key signaling pathway through which this compound exerts its anti-fibrotic effects. This compound has been shown to directly bind to and promote the activity of Glycogen (B147801) Synthase Kinase-3β (GSK-3β). This increased activity of GSK-3β leads to the inhibition of the downstream effector, β-catenin. The suppression of β-catenin subsequently inhibits the activation and proliferation of HSCs, which is a critical step in the development of liver fibrosis.[1][2]

References

Preliminary Toxicity Profile of Hastatoside: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preliminary toxicity information for Hastatoside. It is important to note that comprehensive toxicological studies on isolated this compound are limited. The data presented here are primarily derived from studies on plant extracts containing this compound and related compounds. Further investigation into the specific toxicity of purified this compound is warranted.

Executive Summary

This compound, an iridoid glycoside found in several species of the genus Verbena, has garnered interest for its potential pharmacological activities, including sleep-promoting and hepatoprotective effects.[1][2][3] This guide provides a technical overview of the preliminary toxicity data related to this compound. Due to a lack of direct studies on the isolated compound, this report synthesizes findings from toxicity assessments of Verbena extracts and related constituents. The available data suggests that extracts containing this compound have low acute oral toxicity. However, a comprehensive toxicological profile, including sub-chronic and genotoxicity studies on the purified compound, is not yet established. This document also outlines relevant experimental protocols and signaling pathways associated with this compound's biological activity.

Quantitative Toxicity Data

| Test Substance | Animal Model | Route of Administration | Observed Effect | LD50 (Lethal Dose, 50%) | Citation |

| Aqueous extract of Verbena carolina | Not specified | Not specified | No significant toxicity observed. | > 5000 mg/mL | [1] |

| Aqueous extract of Verbena officinalis | Sprague-Dawley Rats | Oral | Prenatal developmental toxicity at high doses (attributed to other components like apigenin (B1666066) and luteolin). | Not determined | |

| Aqueous extract of Verbena officinalis | Salmonella typhimurium (TA98, TA100) | In vitro | Mutagenic effect observed (with and without metabolic activation). | Not applicable | [4][5] |

| Aqueous extract of Verbena officinalis | Sprague-Dawley Rats | Oral | No significant increase in micronucleated polychromatic erythrocytes, suggesting no in vivo clastogenic or myelotoxic effect. | Not determined | [4][5] |

Experimental Protocols

Acute Oral Toxicity Study (General Protocol based on OECD Guideline 423)

This protocol outlines a typical procedure for assessing the acute oral toxicity of a test substance like this compound.

Objective: To determine the acute oral toxicity of a substance, typically by defining an LD50 range.

Animal Model:

-

Species: Rat (e.g., Sprague-Dawley or Wistar)

-

Sex: Typically female, as they are often slightly more sensitive.

-

Age: Young adults (8-12 weeks old).

-

Housing: Housed in controlled conditions with standard diet and water ad libitum.

Methodology:

-

Dosing: A single dose of the test substance is administered orally via gavage. The starting dose is selected based on available information, and subsequent doses are adjusted up or down based on the outcome. For a substance with unknown toxicity, a starting dose of 300 mg/kg is common.

-

Groups: Animals are typically dosed one at a time. The outcome for the first animal determines the dose for the next.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.

-

Parameters Observed:

-

Mortality

-

Clinical signs (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern).

-

Body weight changes.

-

Gross necropsy at the end of the observation period.

-

In Vivo Study of this compound in a Liver Fibrosis Model

This protocol is adapted from a study investigating the therapeutic effects of this compound on carbon tetrachloride (CCl4)-induced liver fibrosis in mice, which provides insight into an in vivo experimental design involving this compound.[6]

Objective: To evaluate the effect of this compound on liver fibrosis.

Animal Model:

-

Species: Mouse (e.g., C57BL/6J)

-

Sex: Male

-

Age: 6-8 weeks old.

Methodology:

-

Induction of Fibrosis: Liver fibrosis is induced by intraperitoneal injection of CCl4 (dissolved in olive oil) twice a week for several weeks.

-

Treatment: this compound is administered to the treatment group, typically by oral gavage, at specific doses (e.g., 10, 20, 40 mg/kg) daily for the duration of the CCl4 treatment. A control group receives the vehicle.

-

Sample Collection: At the end of the treatment period, animals are euthanized, and blood and liver tissue samples are collected.

-

Analysis:

-

Serum analysis: Measurement of liver function enzymes (e.g., ALT, AST).

-

Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess liver damage and collagen deposition.

-

Western Blotting: Protein levels of key markers in the GSK-3β/β-catenin signaling pathway are measured in liver tissue lysates.[6]

-

Signaling Pathways and Experimental Workflows

This compound and the GSK-3β/β-catenin Signaling Pathway

This compound has been shown to interact with the Glycogen (B147801) Synthase Kinase-3β (GSK-3β)/β-catenin signaling pathway, which is implicated in liver fibrosis.[6] this compound is suggested to bind to and promote the activity of GSK-3β, leading to the inhibition of its downstream effector, β-catenin.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. plantaanalytica.com [plantaanalytica.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Mutagenicity and genotoxicity effects of Verbena officinalis leaves extract in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound attenuatescarbon tetrachloride-induced liver fibrosis by targeting glycogen synthase kinase-3β - PubMed [pubmed.ncbi.nlm.nih.gov]

The Iridoid Glycoside Hastatoside in Verbena hastata: A Technical Guide for Researchers

An In-depth Examination of Natural Abundance, Experimental Protocols, and Biological Signaling Pathways

This technical guide provides a comprehensive overview of the natural abundance, analytical determination, and potential molecular mechanisms of Hastatoside, an iridoid glycoside found in Verbena hastata (American Blue Vervain). This document is intended for researchers, scientists, and professionals in drug development interested in the phytochemical landscape of this medicinal plant.

Natural Abundance of this compound

While Verbena hastata has been qualitatively confirmed to contain this compound, specific quantitative data on its abundance in different plant tissues remains limited in the current scientific literature.[1] However, studies on related Verbena species provide valuable reference points for expected concentrations.